molecular formula C12H13ClN2O3S B5679455 4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine

Cat. No.: B5679455
M. Wt: 300.76 g/mol
InChI Key: JAWHYTTVCSJYIM-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine is a synthetic organic compound characterized by its unique chemical structure It contains a sulfonyl group attached to a chlorophenyl ring, an oxazole ring, and a trimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized with 2-amino-2-methylpropanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole ring may also interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine

Uniqueness

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylamine moiety, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N,2-trimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-8-14-11(12(18-8)15(2)3)19(16,17)10-6-4-9(13)5-7-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWHYTTVCSJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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